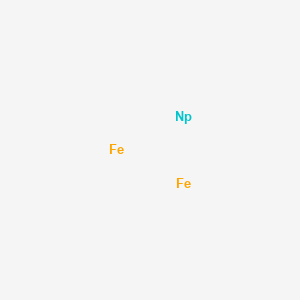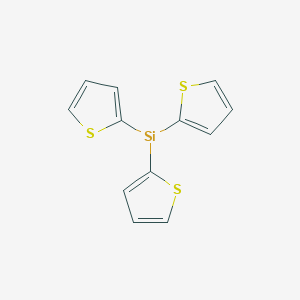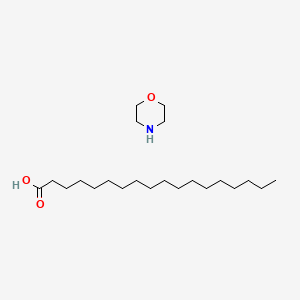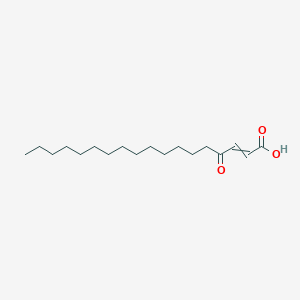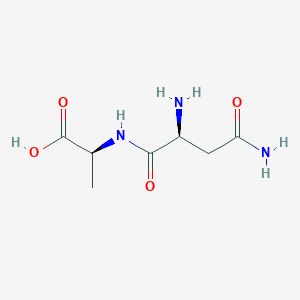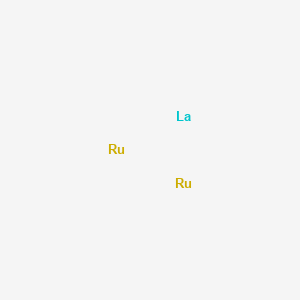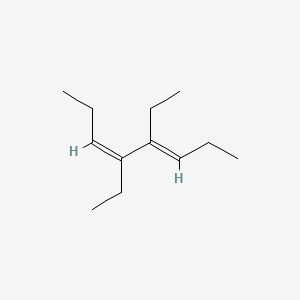
Gadolinium--ruthenium (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gadolinium–ruthenium (1/2) is a compound formed by the combination of gadolinium and ruthenium in a 1:2 ratio. Gadolinium is a rare-earth element known for its magnetic properties, while ruthenium is a transition metal known for its catalytic properties. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of gadolinium–ruthenium (1/2) can be achieved through various methods. One common approach involves the reaction of gadolinium chloride with ruthenium chloride in an aqueous solution, followed by the reduction of the resulting complex with a reducing agent such as sodium borohydride . Another method involves the thermal decomposition of a gadolinium-ruthenium complex, which can be prepared by mixing gadolinium nitrate and ruthenium nitrate in the presence of a suitable ligand .
Industrial Production Methods: In industrial settings, gadolinium–ruthenium (1/2) can be produced using high-temperature solid-state reactions. This involves heating a mixture of gadolinium oxide and ruthenium oxide at elevated temperatures in a controlled atmosphere. The resulting product is then purified through various techniques such as recrystallization and filtration .
化学反応の分析
Types of Reactions: Gadolinium–ruthenium (1/2) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can be oxidized to form higher oxidation state complexes. In reduction reactions, it can be reduced to form lower oxidation state complexes. Substitution reactions involve the replacement of one ligand with another in the coordination sphere of the compound .
Common Reagents and Conditions: Common reagents used in the reactions of gadolinium–ruthenium (1/2) include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pressure conditions .
Major Products Formed: The major products formed from the reactions of gadolinium–ruthenium (1/2) depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield higher oxidation state complexes, while reduction reactions can yield lower oxidation state complexes. Substitution reactions can result in the formation of new coordination complexes with different ligands .
科学的研究の応用
Gadolinium–ruthenium (1/2) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions . In biology, it is used as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties . In medicine, it is being investigated for its potential use in cancer therapy, particularly in the development of new anticancer drugs . In industry, it is used in the production of advanced materials, such as high-performance alloys and magnetic materials .
作用機序
The mechanism of action of gadolinium–ruthenium (1/2) varies depending on its application. In catalytic reactions, the compound acts as a catalyst by providing an active site for the reaction to occur, thereby increasing the reaction rate . In MRI, the gadolinium component of the compound shortens the spin-lattice relaxation time (T1) of water protons, enhancing the contrast of the MRI images . In cancer therapy, the ruthenium component of the compound interacts with DNA and other cellular targets, inducing cell death through various pathways, including apoptosis and autophagy .
類似化合物との比較
Gadolinium–ruthenium (1/2) can be compared with other similar compounds, such as gadolinium–platinum (1/2) and gadolinium–palladium (1/2). While all these compounds have unique properties, gadolinium–ruthenium (1/2) stands out due to its combination of magnetic and catalytic properties. This makes it particularly valuable in applications that require both properties, such as MRI contrast agents and catalytic reactions .
List of Similar Compounds:- Gadolinium–platinum (1/2)
- Gadolinium–palladium (1/2)
- Gadolinium–iridium (1/2)
- Gadolinium–osmium (1/2)
Each of these compounds has its own unique set of properties and applications, but gadolinium–ruthenium (1/2) is distinguished by its versatility and wide range of applications .
特性
CAS番号 |
12064-49-2 |
|---|---|
分子式 |
GdRu2 |
分子量 |
359.4 g/mol |
IUPAC名 |
gadolinium;ruthenium |
InChI |
InChI=1S/Gd.2Ru |
InChIキー |
WIBJUGOCGXALSF-UHFFFAOYSA-N |
正規SMILES |
[Ru].[Ru].[Gd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


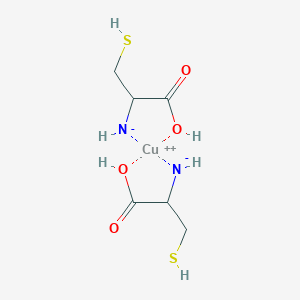

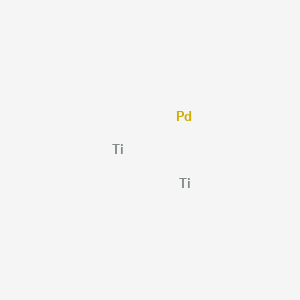
![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)

